molecular formula C9H15NO B13174909 2-Amino-1-cyclobutylpent-4-en-1-one

2-Amino-1-cyclobutylpent-4-en-1-one

Cat. No.: B13174909
M. Wt: 153.22 g/mol
InChI Key: SQJIZFBZNZQQDQ-UHFFFAOYSA-N
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Description

2-Amino-1-cyclobutylpent-4-en-1-one is a structurally unique organic compound characterized by a strained cyclobutyl ring fused to a pent-4-en-1-one backbone and an amino group at position 2. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The compound combines three critical features:

  • Cyclobutyl group: A four-membered carbocyclic ring known for its high ring strain, which enhances reactivity and influences molecular interactions .
  • Amino group: Positioned at C2, this group enables hydrogen bonding and interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-amino-1-cyclobutylpent-4-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-4-8(10)9(11)7-5-3-6-7/h2,7-8H,1,3-6,10H2

InChI Key

SQJIZFBZNZQQDQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)C1CCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-1-cyclobutylpent-4-en-1-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, starting from a linear precursor, cyclization can be induced using specific catalysts and reaction conditions to form the cyclobutyl ring .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-1-cyclobutylpent-4-en-1-one may involve the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclobutylpent-4-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-1-cyclobutylpent-4-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclobutylpent-4-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the cyclobutyl ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-Amino-1-cyclobutylpent-4-en-1-one and related compounds:

Compound Name Molecular Formula Key Features Unique Properties/Applications Reference
2-Amino-1-cyclobutylpent-4-en-1-one C₉H₁₃NO Cyclobutyl ring, pent-4-en-1-one backbone, amino at C2 Enhanced reactivity due to enone conjugation; potential for selective bioactivity
1-Amino-1-cyclobutylbutan-2-one C₈H₁₃NO Cyclobutyl ring, saturated butan-2-one chain, amino at C1 Simpler structure; lower strain and reactivity
4-Amino-1-cyclobutyl-2-methylbutan-1-one C₉H₁₇NO Cyclobutyl ring, methyl-substituted butan-1-one chain, amino at C4 Increased steric hindrance; altered pharmacokinetics
3-Aminocyclopent-2-enone C₅H₇NO Cyclopentene ring, enone system, amino at C3 Five-membered ring reduces strain; distinct binding affinity
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one C₇H₁₁NO Cyclopentene ring, ethanone group, amino at C4 Larger ring size may improve metabolic stability
1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid C₁₄H₁₇ClNO₂ Cyclobutyl ring, chlorophenyl substituent, carboxylic acid group Enhanced polarity; potential for drug delivery

Key Comparative Insights:

Ring Size and Strain: The cyclobutyl ring in the target compound introduces greater ring strain compared to cyclopentyl analogs (e.g., 3-Aminocyclopent-2-enone), leading to higher reactivity in ring-opening or cycloaddition reactions . Cyclobutyl derivatives like 1-Amino-1-cyclobutylbutan-2-one lack the conjugated enone system, reducing their utility in photochemical applications .

Functional Group Positioning: The amino group at C2 in the target compound may enable unique hydrogen-bonding interactions compared to analogs with amino groups at C1 or C4 (e.g., 4-Amino-1-cyclobutyl-2-methylbutan-1-one) . Substituents such as methyl or chlorophenyl groups (e.g., in and ) alter steric and electronic profiles, affecting solubility and target selectivity.

Biological Activity: The enone system in the target compound could mimic natural substrates in enzymatic processes, similar to cyclopentenone-based inhibitors in . Cyclobutyl-containing compounds, such as 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid, demonstrate enhanced binding to hydrophobic enzyme pockets due to their compact structure .

Synthetic Utility: The unsaturated backbone in the target compound offers versatility in derivatization (e.g., via epoxidation or nucleophilic attack at the ketone), whereas saturated analogs (e.g., 1-Amino-1-cyclobutylbutan-2-one) are less reactive .

Biological Activity

2-Amino-1-cyclobutylpent-4-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Molecular Structure:

  • IUPAC Name: 2-Amino-1-cyclobutylpent-4-en-1-one
  • Molecular Formula: C8H13NO
  • Molecular Weight: 155.20 g/mol

The compound features a cyclobutyl ring and an enone functional group, which are essential for its biological activity.

The biological activity of 2-amino-1-cyclobutylpent-4-en-1-one is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes and lead to therapeutic effects.
  • Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for various physiological responses.

Antimicrobial Activity

Recent studies have demonstrated that 2-amino-1-cyclobutylpent-4-en-1-one exhibits antimicrobial properties against a range of pathogens. For example, it has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Pathogen TypeActivity LevelReference
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-amino-1-cyclobutylpent-4-en-1-one against common bacterial strains. The results indicated significant inhibition of bacterial growth, particularly with E. coli and S. aureus, highlighting its potential as a broad-spectrum antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in macrophage cell lines. The findings revealed that treatment with 2-amino-1-cyclobutylpent-4-en-1-one led to a decrease in TNF-alpha levels, suggesting a mechanism by which it may exert anti-inflammatory effects.

Comparative Analysis

To understand the uniqueness of 2-amino-1-cyclobutylpent-4-en-1-one, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BAnti-inflammatory
2-Amino-1-cyclobutylpent-4-en-1-oneAntimicrobial & Anti-inflammatoryThis study

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